4-Methoxy-3-methylbenzaldoxime

Description

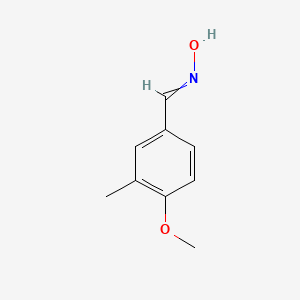

4-Methoxy-3-methylbenzaldoxime is a derivative of 4-methoxy-3-methylbenzaldehyde, formed via condensation of the aldehyde group with hydroxylamine. The oxime functional group (C=N-OH) enhances its utility as a ligand in coordination chemistry or a precursor for heterocyclic compound synthesis. Structural features such as the methoxy (-OCH₃) and methyl (-CH₃) substituents at the 3- and 4-positions of the benzene ring influence its electronic and steric properties, modulating reactivity and solubility.

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N-[(4-methoxy-3-methylphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C9H11NO2/c1-7-5-8(6-10-11)3-4-9(7)12-2/h3-6,11H,1-2H3 |

InChI Key |

JWTUAQXEPMZDBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C=NO)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomerism

- 4-Methoxy-2-methylbenzaldehyde vs. 4-Methoxy-3-methylbenzaldehyde: The position of the methyl group (2 vs. 3) alters steric hindrance and electronic distribution.

- 4-Ethoxy-3-methoxybenzaldehyde : Ethoxy substitution at the 4-position increases electron density at the para position, enhancing resonance stabilization of intermediates in electrophilic substitution reactions .

Functional Group Modifications

- Trifluoromethyl (-CF₃) : In 4-methoxy-3-(trifluoromethyl)benzaldehyde, the -CF₃ group’s electron-withdrawing nature deactivates the benzene ring, directing further substitutions to meta positions .

- Long Aliphatic Chains : 4-Hexyloxy-3-methoxybenzaldehyde’s hexyl chain enhances hydrophobicity, making it suitable for lipid-soluble formulations or liquid crystal studies .

Crystallographic Insights

- Planarity : 4-Ethoxy-3-methoxybenzaldehyde and 4-hexyloxy-3-methoxybenzaldehyde exhibit planar aromatic rings (r.m.s. deviations <0.05 Å), facilitating π-π stacking in crystal lattices. The hexyloxy derivative’s aliphatic chain disrupts dense packing, reducing melting points compared to shorter-chain analogues .

Key Research Findings

Synthetic Accessibility : 4-Methoxy-3-methylbenzaldehyde is commercially available in multi-kilogram batches, suggesting scalability for its oxime derivative .

Regulatory Status: Parent aldehydes like 4-methoxy-3-methylbenzaldehyde are classified as non-hazardous, simplifying handling in industrial settings .

Crystal Engineering : Substituents like methoxymethyl (-CH₂OCH₃) in 4-methoxy-3-(methoxymethyl)benzaldehyde introduce conformational flexibility, enabling tailored solid-state properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.